Bis(phenylethyl) disulfide

CAS No.: 52053-61-9

Cat. No.: VC1714538

Molecular Formula: C16H18S2

Molecular Weight: 274.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52053-61-9 |

|---|---|

| Molecular Formula | C16H18S2 |

| Molecular Weight | 274.4 g/mol |

| IUPAC Name | 1-(1-phenylethyldisulfanyl)ethylbenzene |

| Standard InChI | InChI=1S/C16H18S2/c1-13(15-9-5-3-6-10-15)17-18-14(2)16-11-7-4-8-12-16/h3-14H,1-2H3 |

| Standard InChI Key | OJQUHFNDPJAUSR-UHFFFAOYSA-N |

| SMILES | CC(C1=CC=CC=C1)SSC(C)C2=CC=CC=C2 |

| Canonical SMILES | CC(C1=CC=CC=C1)SSC(C)C2=CC=CC=C2 |

Introduction

Chemical Structure and Properties

Molecular Identification and Basic Properties

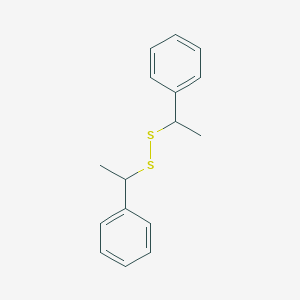

Bis(phenylethyl) disulfide is an organosulfur compound characterized by two phenylethyl groups connected by a disulfide bond (S-S). This structural arrangement contributes to its chemical behavior and biological interactions. The compound possesses the following fundamental properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈S₂ |

| Molecular Weight | 274.4 g/mol |

| CAS Registry Number | 52053-61-9 |

| PubChem CID | 261825 |

| Structure | Two phenylethyl groups connected by a disulfide (S-S) bond |

| Synonyms | 1-phenylethyl disulfide |

The molecular structure features a central disulfide bond connecting two identical phenylethyl moieties, creating a symmetrical molecule with distinctive chemical properties . The compound was recorded in chemical databases with creation date of March 26, 2005, with recent modifications to its record as of April 5, 2025 .

Chemical Reactivity

Disulfides like bis(phenylethyl) disulfide are characterized by their ability to participate in redox reactions, particularly the interchange between thiol (R-SH) and disulfide (R-S-S-R) forms. This redox cycling capability is particularly relevant to its biological activity. The compound's disulfide bond can undergo reductive cleavage under appropriate conditions, forming respective thiols, or participate in disulfide exchange reactions with other thiol-containing compounds.

Unlike some other disulfides, bis(phenylethyl) disulfide demonstrates unique reactivity patterns. Of particular significance is its apparent ability to undergo dehydrogenation in vivo, converting to bis(phenylethenyl) disulfide, which possesses significantly different biological properties . This transformation helps explain some of the compound's unexpected biological effects.

Biological Activity

Haemolytic Properties

One of the most significant biological properties of bis(phenylethyl) disulfide is its haemolytic activity. Comprehensive research comparing several aryl-alkyl disulfides has revealed striking differences in their haemolytic potential:

| Compound | In Vitro Oxidative Damage | In Vivo Haemolytic Activity |

|---|---|---|

| Bis(phenylmethyl) disulfide | None | None |

| Bis(phenylethyl) disulfide | Little to none | Potent |

| Bis(phenylpropyl) disulfide | None | None |

| Bis(phenylethenyl) disulfide | Extensive | Severe |

These findings demonstrate a remarkable anomaly in the typical correlation between in vitro and in vivo activity patterns of disulfide compounds . While most haemolytic thiols and disulfides show a direct correlation between their ability to cause oxidative damage to red blood cells in vitro and their haemolytic activity in vivo, bis(phenylethyl) disulfide presents an exception to this pattern.

Mechanism of Action

The observed discrepancy between bis(phenylethyl) disulfide's in vitro and in vivo effects has led researchers to propose a metabolic transformation mechanism. Evidence suggests that the compound undergoes dehydrogenation in vivo, converting to bis(phenylethenyl) disulfide . This metabolite has been demonstrated to cause extensive oxidative damage to red blood cells in vitro and induces severe haemolytic anemia in rats.

The haemolysis mechanism appears to involve oxidative damage to erythrocytes initiated by "active oxygen" species. These reactive oxygen species are formed during redox cycling between thiol and disulfide forms, leading to cellular damage . The formation of such reactive species typically correlates with a compound's ability to induce oxidative stress in cellular systems.

Comparative Toxicology

When compared with structurally similar disulfides, bis(phenylethyl) disulfide demonstrates unique toxicological properties. While both bis(phenylmethyl) disulfide and bis(phenylpropyl) disulfide showed no significant haemolytic activity in animal studies, bis(phenylethyl) disulfide exhibited potent haemolytic effects . This structure-activity relationship reveals the critical importance of the ethyl group in determining the compound's biological activity.

The findings highlight an important consideration in toxicological assessment: the in vivo toxicity of thiols and disulfides cannot always be accurately predicted based solely on their effects in vitro . This principle has significant implications for safety assessment methodologies for disulfide compounds in general.

Research Context and Chemical Relationships

Relationship to Other Disulfide Compounds

Bis(phenylethyl) disulfide belongs to a broader family of organosulfur compounds that includes related structures such as bis(phenylacetyl) disulfide (C₁₆H₁₄O₂S₂) . While these compounds share certain structural similarities, their chemical and biological properties can differ significantly based on subtle structural variations.

In general, disulfide compounds play important roles in various biological systems and have been studied for their contributions to the organoleptic characteristics of foodstuffs, with many such compounds approved for use as food flavoring agents . The unique properties of bis(phenylethyl) disulfide place it within this context, though with distinctive biological activity patterns.

Environmental Considerations

While specific data on bis(phenylethyl) disulfide's environmental behavior is limited in the provided search results, general research on disulfide compounds suggests certain environmental properties. Disulfide compounds generally undergo atmospheric photodegradation through reaction with hydroxyl radicals . For most disulfides, this process occurs with a half-life of approximately 30 minutes to 1 hour, classifying them as rapidly removed volatile organic compounds.

Synthesis Approaches

General Synthesis Methods for Disulfides

While the search results don't provide specific synthesis methods for bis(phenylethyl) disulfide, they do describe approaches for related disulfide compounds that may have relevance. Recent advances in synthesis methodologies for symmetrical disulfides include:

-

Nickel-catalyzed domino methods using potassium 5-methyl-1,3,4-oxadiazole-2-thiolate

-

Synthesis routes using dipotassium 1,3,4-thiadiazole-2,5-bis(thiolate) as an S-donor

-

Preparation methods utilizing copper-based catalysts, including MOF-199 and CuO nanoparticles

These modern approaches avoid the use of foul-smelling thiols, providing more environmentally friendly and laboratory-safe synthesis options for symmetrical disulfides. Such methods potentially could be adapted for the synthesis of bis(phenylethyl) disulfide, though specific optimization would be required.

For bis(4-sulfophenyl) disulfide, a related compound, synthesis approaches include multi-step processes starting from commercially available compounds, with final oxidation steps occurring in solvents such as methanol, isopropanol, or acetonitrile at temperatures between 0°C and 75°C . These methods achieve yields exceeding 70%, with optimized processes reaching over 90% yield.

Analytical Considerations

Identification and Characterization

Bis(phenylethyl) disulfide, like other organic compounds, can be characterized using various analytical techniques. Based on standard chemical analysis approaches, these would likely include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

-

Mass Spectrometry for molecular weight determination and fragmentation pattern analysis

-

Infrared Spectroscopy for functional group identification

-

High-Performance Liquid Chromatography (HPLC) for purity assessment

While the search results don't provide specific analytical data for bis(phenylethyl) disulfide, its inclusion in chemical databases such as PubChem indicates that standard characterization has been performed .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume